4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-4-carbonitrile))
Overview
Description
4’,4’‘’,4’‘’‘’-Nitrilotris(([1,1’-biphenyl]-4-carbonitrile)) is a complex organic compound characterized by its unique structure consisting of three biphenyl units linked through a nitrilo group
Mechanism of Action
Target of Action
It is known that this compound serves as a precursor for the tripodal salicylaldehyde with a triphenylamine core . This suggests that it may interact with targets that have affinity for salicylaldehydes or triphenylamines.
Mode of Action
It is known that this compound can be used to construct multinuclear complexes and metal and covalent organic frameworks . This suggests that it may interact with its targets to form complex structures.
Biochemical Pathways
It is known that this compound can be used to construct metal-organic frameworks (mofs) that have high deliverable ch4 capacity . This suggests that it may play a role in pathways related to methane storage or other gas storage and separation processes .
Pharmacokinetics
Given its use in the construction of mofs, it is likely that its bioavailability and pharmacokinetics would be influenced by factors such as its size, charge, and the nature of the mof it is incorporated into .
Result of Action
It is known that this compound can be used to construct mofs that have high deliverable ch4 capacity . This suggests that it may have effects related to gas storage and separation .
Action Environment
It is known that the deliverable ch4 capacity of the mofs it is used to construct can be influenced by factors such as temperature and pressure .
Preparation Methods
The synthesis of 4’,4’‘’,4’‘’‘’-Nitrilotris(([1,1’-biphenyl]-4-carbonitrile)) typically involves multi-step organic reactions. One common method is the Suzuki coupling reaction, which involves the reaction of tris(4-bromophenyl)amine with 2-methoxy-5-(pinacolboronato)benzaldehyde in the presence of a palladium catalyst (Pd(PPh3)4) and a base such as potassium carbonate (K2CO3) in a solvent mixture of dimethylformamide (DMF) and water . The product is then purified through recrystallization from acetone .
Chemical Reactions Analysis
4’,4’‘’,4’‘’‘’-Nitrilotris(([1,1’-biphenyl]-4-carbonitrile)) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Scientific Research Applications
4’,4’‘’,4’‘’‘’-Nitrilotris(([1,1’-biphenyl]-4-carbonitrile)) has several scientific research applications:
Comparison with Similar Compounds
4’,4’‘’,4’‘’‘’-Nitrilotris(([1,1’-biphenyl]-4-carbonitrile)) can be compared with other similar compounds such as:
4’,4’‘’,4’‘’‘’-Nitrilotris(([1,1’-biphenyl]-3,5-dicarboxylic acid)): This compound has carboxylic acid groups instead of nitrile groups, which can influence its reactivity and applications in MOFs.
4’,4’‘’,4’‘’‘’-Nitrilotris(([1,1’-biphenyl]-4-carbaldehyde)): This variant contains aldehyde groups, making it suitable for different types of organic reactions and applications in COFs.
These comparisons highlight the unique properties of 4’,4’‘’,4’‘’‘’-Nitrilotris(([1,1’-biphenyl]-4-carbonitrile)) and its potential for diverse applications in scientific research.
Properties
IUPAC Name |
4-[4-[4-(4-cyanophenyl)-N-[4-(4-cyanophenyl)phenyl]anilino]phenyl]benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H24N4/c40-25-28-1-7-31(8-2-28)34-13-19-37(20-14-34)43(38-21-15-35(16-22-38)32-9-3-29(26-41)4-10-32)39-23-17-36(18-24-39)33-11-5-30(27-42)6-12-33/h1-24H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTLXVUSHIRJCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=C(C=C4)C#N)C5=CC=C(C=C5)C6=CC=C(C=C6)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H24N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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